REACTION_CXSMILES
|
[Cl-].[Li+].C1(C)C=CC(S(O)(=O)=[O:10])=CC=1.C12CC(CC1)C=C2.[OH2:21].C[C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=CC=1>CC(=O)CC>[CH:32]12[CH2:23][CH:29]([CH2:30][CH2:31]1)[CH2:28][CH:27]2[C:26]([OH:10])=[O:21] |f:0.1|
|
Name
|
|
Quantity
|
8.4 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
34.4 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
(Ph—(R)-Phanephos)Pd2Cl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
94.2 mg
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
solution
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
desired acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A stirring bar was added
|
Type
|
CUSTOM
|
Details
|
the vial was sealed with a crimp
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was diluted in CDCl3
|
Type
|
CUSTOM
|
Details
|
analysed using NMR (to give a t0 spectra that
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged three times with CO
|
Type
|
TEMPERATURE
|
Details
|
heated in a preheated oil bath
|
Type
|
TEMPERATURE
|
Details
|
After the desired time, the autoclave was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluting with CDCl3
|
Type
|
CUSTOM
|
Details
|
obtaining an 1H NMR spectrum
|
Type
|
ADDITION
|
Details
|
as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent
|
Type
|
CUSTOM
|
Details
|
was carefully removed from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Li+].C1(C)C=CC(S(O)(=O)=[O:10])=CC=1.C12CC(CC1)C=C2.[OH2:21].C[C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=CC=1>CC(=O)CC>[CH:32]12[CH2:23][CH:29]([CH2:30][CH2:31]1)[CH2:28][CH:27]2[C:26]([OH:10])=[O:21] |f:0.1|
|
Name
|
|
Quantity
|
8.4 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
34.4 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
(Ph—(R)-Phanephos)Pd2Cl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
94.2 mg
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
solution
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
desired acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A stirring bar was added
|
Type
|
CUSTOM
|
Details
|
the vial was sealed with a crimp
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was diluted in CDCl3
|
Type
|
CUSTOM
|
Details
|
analysed using NMR (to give a t0 spectra that
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged three times with CO
|
Type
|
TEMPERATURE
|
Details
|
heated in a preheated oil bath
|
Type
|
TEMPERATURE
|
Details
|
After the desired time, the autoclave was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluting with CDCl3
|
Type
|
CUSTOM
|
Details
|
obtaining an 1H NMR spectrum
|
Type
|
ADDITION
|
Details
|
as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent
|
Type
|
CUSTOM
|
Details
|
was carefully removed from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |